
3-Methoxy-2,2-dimethylpropionaldehyde
Overview
Description
3-Methoxy-2,2-dimethylpropionaldehyde is an aldehyde derivative characterized by a methoxy (-OCH₃) group at the third carbon and two methyl (-CH₃) groups at the second carbon of the propionaldehyde backbone. This compound is notable for its branched alkyl and ether substituents, which influence its polarity, stability, and reactivity.
Mechanism of Action
Mode of Action
It is known to be a useful reagent in the preparation of chiral cyanohydrin acetates by enzymic reaction with a cyanide containing compound . This suggests that it may interact with enzymes and other proteins to facilitate chemical reactions.
Biochemical Pathways
It’s possible that it may be involved in the synthesis of chiral cyanohydrin acetates
Result of Action
As a reagent in the preparation of chiral cyanohydrin acetates
Biological Activity
3-Methoxy-2,2-dimethylpropionaldehyde, a compound with the chemical formula CHO, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a methoxy group and two methyl groups attached to the propionaldehyde backbone. This unique arrangement contributes to its hydrophobic characteristics and influences its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of metabolites that can influence cellular signaling and gene expression.
Key Mechanisms:
- Enzyme Interaction : It can inhibit or activate enzymes, altering metabolic processes.
- Receptor Binding : The compound may bind to specific receptors, modulating cellular responses.
- Signaling Pathways : It influences pathways related to inflammation and immune response.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Cytotoxicity | Potentially cytotoxic to cancer cells | |
Antioxidant | May reduce oxidative stress | |
Endocrine Interaction | Possible modulation of endocrine pathways |
Case Study: Cytotoxicity Assessment
In a study examining the cytotoxic effects of various aldehydes, including this compound, researchers found that it exhibited significant activity against B16 melanoma cells. The study utilized various concentrations to determine the IC50 value, highlighting a dose-dependent relationship in cytotoxicity .
Comparative Analysis with Similar Compounds
This compound can be compared with other similar compounds in terms of structure and biological activity:
Compound | Structure Features | Biological Activity |
---|---|---|
This compound | Methoxy and dimethyl groups | Cytotoxicity, Antioxidant |
3-Methoxy-2-methylpropionaldehyde | Methoxy group only | Lower cytotoxicity |
3-Methoxypivalic acid | Additional pivalic acid structure | Enhanced metabolic stability |
Future Directions in Research
Further research is needed to fully understand the biological implications of this compound. Areas for exploration include:
- Detailed Mechanistic Studies : Investigating specific molecular interactions and pathways influenced by the compound.
- In Vivo Studies : Assessing its effects in animal models to determine therapeutic potential and safety profiles.
- Structure-Activity Relationship (SAR) : Analyzing how variations in chemical structure affect biological activity.
Scientific Research Applications
Chemical Analysis and Separation Techniques
One of the primary applications of 3-Methoxy-2,2-dimethylpropionaldehyde is in chemical analysis, particularly through High-Performance Liquid Chromatography (HPLC).
Separation Techniques:
- Reverse Phase HPLC: The compound can be effectively analyzed using reverse phase HPLC methods. A typical mobile phase consists of acetonitrile, water, and phosphoric acid. For mass-spectrometry compatible applications, phosphoric acid can be substituted with formic acid .
- UPLC Applications: Smaller particle columns (3 µm) are available for fast Ultra Performance Liquid Chromatography (UPLC), allowing for rapid analysis and isolation of impurities .
Pharmacokinetics and Drug Development
This compound has shown promise in pharmacokinetic studies, where its behavior in biological systems is analyzed to understand absorption, distribution, metabolism, and excretion (ADME) profiles.
Case Study:
- In a study focusing on the pharmacokinetics of various aldehydes, this compound was identified as a compound that could be used as a reference standard for evaluating metabolic pathways in drug development .
Synthesis of Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its reactivity allows it to participate in several organic reactions.
Applications in Synthesis:
- Intermediate for Agrochemicals: It is utilized in the production of methoxyfenozide, an insecticide known for its effectiveness against lepidopteran pests. The synthesis involves the reaction of this compound with hydrazine derivatives .
Material Science Applications
In material science, this compound can be used as a building block for creating polymers and resins.
Potential Uses:
- Polymer Synthesis: Its aldehyde functional group can react with amines or alcohols to form polyfunctional materials that exhibit desirable properties for coatings and adhesives.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Methoxy-2,2-dimethylpropionaldehyde, and how can researchers optimize yield and purity?
- Methodology : Synthesis often involves nucleophilic substitution or oxidation of precursor alcohols. For example, 3-Hydroxy-2,2-dimethylpropionaldehyde (a structural analogue) can be modified via methoxylation under controlled conditions . Key factors include temperature control (e.g., maintaining 0–5°C during methoxy group introduction) and solvent selection (e.g., anhydrous ether to minimize hydrolysis). Purification via vacuum distillation or column chromatography (using silica gel and ethyl acetate/hexane eluent) is critical for high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR are essential. The methoxy group ( ~3.3 ppm in H NMR) and aldehyde proton ( ~9.5 ppm) are diagnostic. C NMR confirms carbonyl ( ~200 ppm) and quaternary carbons .
- IR Spectroscopy : Stretching vibrations for aldehyde (C=O, ~1720 cm) and methoxy (C-O, ~1100 cm) groups provide structural validation .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 131.09) and fragmentation patterns .
Advanced Research Questions
Q. How does the methoxy group in this compound influence its stability and reactivity compared to its hydroxyl analogue?
- Methodology : The methoxy group reduces hydrogen-bonding capacity, altering dimerization tendencies. For example, 3-Hydroxy-2,2-dimethylpropionaldehyde forms stable cis-dimers in solution via intermolecular H-bonding, whereas the methoxy derivative may favor monomeric forms or weaker interactions due to steric hindrance and reduced polarity . Reactivity studies (e.g., oxidation kinetics) under varying pH (4.0–7.0) and solvents (polar vs. nonpolar) can quantify stability differences .
Q. How can derivatives of this compound be applied in electrochemical sensor design?
- Methodology : The compound’s diamine derivatives (e.g., cis-dioxo-bis[3-methoxy-2,2-dimethylpropanediamine] Mo(VI)) are used to modify carbon paste electrodes (CPEs). Key parameters:
- Surfactant Optimization : 2% cationic surfactant (e.g., 1-octanaminium bromide) maximizes peak separation (308 mV) for analytes like dopamine and ascorbic acid .
- pH Dependence : pH 5.0 (0.1 M acetate buffer) achieves optimal sensitivity and resolution (Table 1) .
pH | Ascorbic Acid Peak (mV) | Dopamine Peak (mV) |
---|---|---|
3.0 | 220 | 485 |
5.0 | 190 | 498 |
7.0 | 170 | 510 |
Q. What challenges arise in interpreting NMR data due to dynamic equilibria, and how can they be resolved?
- Methodology : Dynamic processes (e.g., keto-enol tautomerism) broaden peaks or split signals. Techniques:
- Variable-Temperature NMR : Cooling to −40°C slows equilibria, resolving distinct peaks .
- Deuterated Solvent Screening : DMSO-d may stabilize specific conformers better than CDCl .
- 2D NMR (COSY, HSQC) : Correlates coupled protons and carbons to assign overlapping signals .
Q. How should researchers address contradictions in analytical data from different methods?
- Methodology : Cross-validate results using orthogonal techniques. For example:
- Electrochemical vs. Chromatographic Data : If voltammetry (detection limit: 4 × 10 M ) conflicts with HPLC, check for electrode fouling or matrix effects in biological samples .
- Structural Discrepancies : Combine XRD (for solid-state structure) with DFT calculations to reconcile NMR/IR observations .
Q. Notes on Data Interpretation
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 3-Methoxy-2,2-dimethylpropionaldehyde and its analogs:
Physicochemical Properties
- Boiling Points: Data gaps exist for the methoxy-aldehyde, but 3-dimethylamino-2,2-dimethylpropionaldehyde (C₇H₁₅NO) has a reported boiling point (exact value unspecified) .
- LogP and Solubility : The methoxy derivative likely has a higher logP (estimated ~1.5) than the hydroxyl analog (logP ~0.8), favoring organic phase partitioning .
Research Findings and Industrial Relevance
- Pharmaceutical Synthesis: Amino-substituted analogs (e.g., 3-diethylamino-2,2-dimethylpropionaldehyde) are explored in anti-hypertensive drug research, though efficacy in vivo remains unproven .
- Material Science : Epoxide derivatives like 3-methoxy-2,2-dimethyloxirane may serve as crosslinking agents or precursors for functional polymers .
- Catalysis: Methoxy and hydroxyl aldehydes are intermediates in heterocycle synthesis (e.g., benzothiazepinones for catalytic or medicinal applications) .
Properties
IUPAC Name |
3-methoxy-2,2-dimethylpropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2,4-7)5-8-3/h4H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUXOWPAVUXNMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180890 | |
Record name | 3-Methoxy-2,2-dimethylpropionaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26254-86-4 | |
Record name | 3-Methoxy-2,2-dimethylpropanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26254-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-2,2-dimethylpropionaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026254864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxy-2,2-dimethylpropionaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-2,2-dimethylpropionaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.212 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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